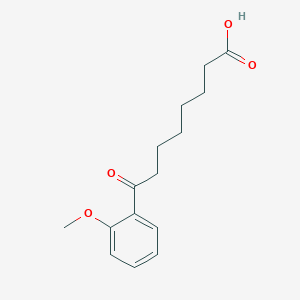

8-(2-Methoxyphenyl)-8-oxooctanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-(2-methoxyphenyl)-8-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-19-14-10-7-6-8-12(14)13(16)9-4-2-3-5-11-15(17)18/h6-8,10H,2-5,9,11H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHGFDFQZSHDPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455148 |

Source

|

| Record name | 8-(2-METHOXYPHENYL)-8-OXOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-01-3 |

Source

|

| Record name | 2-Methoxy-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(2-METHOXYPHENYL)-8-OXOOCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-(2-Methoxyphenyl)-8-oxooctanoic Acid: Synthesis, Properties, and Therapeutic Potential

Introduction: Unveiling a Novel Keto Acid for Advanced Research

In the landscape of drug discovery and materials science, the exploration of novel molecular scaffolds is a critical driver of innovation. This technical guide introduces 8-(2-Methoxyphenyl)-8-oxooctanoic acid, a molecule with a unique architecture combining a long-chain carboxylic acid and an aromatic ketone. While direct experimental data on this specific compound is not yet prevalent in published literature, its structural motifs suggest a rich potential for biological activity and utility as a versatile chemical intermediate. This document serves as a foundational resource for researchers, providing a comprehensive theoretical framework for its synthesis, predicted physicochemical properties, and prospective biological applications. By leveraging established principles of organic chemistry and data from analogous structures, we aim to empower scientists to explore the untapped potential of this intriguing molecule.

Strategic Synthesis: A Proposed Pathway via Friedel-Crafts Acylation

The most logical and efficient synthetic route to this compound is the Friedel-Crafts acylation of anisole with suberic anhydride.[1] This classic electrophilic aromatic substitution reaction provides a direct method for forging the key carbon-carbon bond between the aromatic ring and the octanoic acid backbone.[2]

Causality of Experimental Choices

The selection of anisole as the aromatic substrate is strategic. The methoxy group is an activating, ortho-, para-director, which enhances the nucleophilicity of the benzene ring, facilitating the electrophilic attack.[3][4] Suberic anhydride is the ideal acylating agent as its reaction with anisole will directly yield the desired keto-acid structure upon ring-opening. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to generate the highly reactive acylium ion intermediate that drives the reaction.[2]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust procedure for the synthesis of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology:

-

Reactant Charging: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add suberic anhydride (1.0 eq) and a suitable inert solvent such as dichloromethane. Cool the mixture to 0°C in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (2.2 eq) portion-wise to the stirred suspension. The stoichiometry is critical to ensure complete reaction and complexation with the product.

-

Anisole Addition: Add anisole (1.0 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reaction Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Physicochemical and Spectroscopic Profile (Predicted)

The following table summarizes the predicted physicochemical and spectroscopic properties of this compound. These predictions are based on its chemical structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 85-95 °C (estimated) |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water. |

| pKa (Carboxylic Acid) | ~4.5 - 5.0 |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.0 (m, 4H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.95 (t, 2H, -CH₂-C=O), 2.35 (t, 2H, -CH₂-COOH), 1.8-1.3 (m, 8H, aliphatic -CH₂-) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 200 (C=O, ketone), 179 (C=O, acid), 158 (C-OCH₃), 133-110 (Ar-C), 55 (-OCH₃), 38-24 (aliphatic carbons) |

| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 2930, 2850 (C-H), 1710 (C=O, acid), 1680 (C=O, ketone), 1600, 1490 (C=C, aromatic), 1250, 1030 (C-O) |

| Mass Spectrometry (ESI-) | m/z 263.1 [M-H]⁻ |

Exploring the Biological Frontier: Hypothetical Mechanisms and Therapeutic Targets

While the biological activity of this compound is yet to be experimentally determined, its structural features provide a basis for postulating potential therapeutic applications. The presence of the 2-methoxyphenyl group is of particular interest, as this moiety is found in a variety of biologically active compounds.[5][6][7][8]

Potential as a Cyclooxygenase (COX) Inhibitor

Several compounds containing a 2-methoxyphenyl group have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5] It is plausible that this compound could interact with the active site of COX-1 and/or COX-2, potentially through hydrogen bonding via its carboxylic acid group and hydrophobic interactions involving the aromatic ring and aliphatic chain.

Caption: Hypothetical inhibition of the COX pathway by this compound.

Anticancer and Antioxidant Properties

Derivatives of methoxyphenyl compounds have also been investigated for their anticancer and antioxidant activities.[7][9] The methoxy group can influence the electronic properties of the aromatic ring, which may play a role in interactions with biological targets or in scavenging reactive oxygen species. Further research is warranted to explore the potential of this compound in these areas.

Future Directions and Applications

The unique bifunctional nature of this compound makes it an attractive building block for further chemical synthesis. The carboxylic acid and ketone functionalities provide two distinct handles for a variety of chemical transformations, including:

-

Esterification and Amidation: The carboxylic acid can be readily converted to esters and amides, allowing for the synthesis of a library of derivatives with potentially modulated biological activities and physicochemical properties.

-

Reductive Amination: The ketone can be transformed into an amine, introducing a new functional group and a potential chiral center.

-

Heterocycle Formation: The keto-acid moiety can serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceuticals.

Conclusion

This compound represents a promising, yet underexplored, molecule with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive theoretical foundation for its synthesis via Friedel-Crafts acylation, along with predicted physicochemical properties and a rationale for investigating its biological activities. It is our hope that this document will serve as a catalyst for further research into this and related long-chain aromatic keto acids, ultimately leading to the discovery of novel therapeutic agents and advanced materials.

References

-

Csende, F., & Stájer, G. (2002). METHODS FOR PREPARATION OF γ- AND δ-OXO ACIDS AS USEFUL SYNTHONS FOR HETEROCYCLES. Arkivoc, 2002(11), 25-43. [Link]

-

Friedel-Crafts Acylation of Anisole. (2006). Course Hero. [Link]

-

Li, C., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(7), 1597. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. [Link]

-

Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In vivo (Athens, Greece), 21(2), 181–188. [Link]

-

Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022, November 22). YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. [Link]

-

Isabelle, M. E., et al. (1980). Tricyclic aromatic ketones by cycliacylation of carboxylic acid derivatives of indan, tetralin, and benzosuberane. Canadian Journal of Chemistry, 58(13), 1344-1351. [Link]

-

Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. (2023, January 22). YouTube. [Link]

-

ResearchGate. (n.d.). Some biological active compounds including methoxyphenyl moieties. [Link]

-

Al-Blewi, F. F., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 2980. [Link]

-

International Science Community Association. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences, 1(5), 85-87. [Link]

-

PubChem. (n.d.). 8-Cyclohexyl-8-oxooctanoic acid. [Link]

-

El-Sayed, M. A., et al. (2019). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 24(21), 3848. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. condor.depaul.edu [condor.depaul.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isca.me [isca.me]

- 9. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Fidelity Synthesis & Characterization of 8-(2-Methoxyphenyl)-8-oxooctanoic Acid

Application Note: AN-SYN-2026-04

Executive Summary

This application note details the experimental protocol for the synthesis and purification of 8-(2-methoxyphenyl)-8-oxooctanoic acid . While Friedel-Crafts acylation is the standard industrial route for aryl-keto acids, it predominantly yields the para-isomer (4-methoxyphenyl) due to the directing effects of the methoxy group. To satisfy the requirement for the 2-methoxyphenyl (ortho) isomer—often critical for specific receptor binding pockets or as a sterically congested drug intermediate—this guide prioritizes a Directed Ortho Metalation (DoM) strategy.

This protocol ensures high regiochemical fidelity, minimizing the formation of the thermodynamic para product and simplifying downstream purification.

Strategic Rationale & Mechanistic Insight

The Challenge: Regioselectivity

The synthesis of this compound presents a classic organic chemistry challenge.

-

Friedel-Crafts Acylation: Reacting anisole with suberoyl chloride using AlCl₃ favors the para position (>90%) due to steric hindrance at the ortho position. Separation of the minor ortho isomer is low-yielding and resource-intensive.

-

The Solution (DoM): The methoxy group of anisole acts as a Directed Metalation Group (DMG). It coordinates with organolithium reagents (e.g., n-BuLi), directing deprotonation specifically to the ortho position.

Reaction Pathway[1][2][3][4][5][6][7][8]

-

Lithiation: Anisole is lithiated at the C-2 position using n-butyllithium (n-BuLi) and TMEDA (tetramethylethylenediamine) to stabilize the aggregate.

-

Acylation: The lithiated species reacts with dimethyl suberate (as the electrophile) to form the keto-ester intermediate.

-

Hydrolysis: Selective saponification of the terminal ester yields the target keto-acid.

Visual Workflow (Graphviz)

Figure 1: Directed Ortho Metalation (DoM) pathway for the regioselective synthesis of the target ortho-isomer.

Experimental Protocols

Safety Pre-requisites

-

Pyrophoric Hazard: n-Butyllithium is pyrophoric. All transfers must use cannula techniques or oven-dried syringes under an inert atmosphere (Argon/Nitrogen).

-

Temperature Control: Reactions must be maintained at -78°C (dry ice/acetone) to prevent benzyne formation or polymerization.

Step 1: Synthesis of Methyl 8-(2-methoxyphenyl)-8-oxooctanoate

Reagents:

-

Anisole (1.0 eq, 10 mmol)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

TMEDA (1.1 eq)

-

Dimethyl suberate (1.2 eq)

-

THF (Anhydrous)

Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Cool to room temperature under nitrogen flow.

-

Solvent & Amine: Add anhydrous THF (50 mL) and TMEDA (1.65 mL, 11 mmol).

-

Substrate Addition: Add Anisole (1.08 g, 10 mmol).

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath.

-

Reagent Addition: Dropwise add n-BuLi (4.4 mL, 11 mmol) over 15 minutes. Maintain internal temperature below -70°C.

-

Observation: Solution may turn pale yellow/orange, indicating the formation of the lithiated species.

-

-

Incubation: Stir at -78°C for 1 hour to ensure complete metalation.

-

Electrophile Preparation: In a separate dry flask, dissolve Dimethyl suberate (2.42 g, 12 mmol) in THF (10 mL).

-

Coupling: Transfer the lithiated anisole solution via cannula into the Dimethyl suberate solution (cooled to -78°C).

-

Note: Inverse addition (nucleophile to electrophile) is preferred to minimize di-addition (formation of the diketone).

-

-

Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution (30 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the intermediate ester via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1) to remove unreacted suberate.

Step 2: Hydrolysis to this compound

Reagents:

-

Intermediate Keto-Ester (from Step 1)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 eq)

-

THF/Water/Methanol (3:1:1)

Procedure:

-

Dissolve the purified methyl ester in a THF/MeOH/Water mixture (30 mL total).

-

Add LiOH·H₂O.

-

Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of ester spot).

-

Workup: Acidify the reaction mixture to pH 2 using 1M HCl.

-

Critical Step: The product will precipitate or oil out.

-

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Crystallization: Recrystallize the crude solid from minimal hot Toluene/Heptane or Ethanol/Water to obtain the pure acid.

Characterization & Validation

To ensure the product is the ortho (2-substituted) isomer and not the para (4-substituted) isomer, NMR analysis is the gold standard.

Expected Analytical Data

| Parameter | This compound (Target) | 8-(4-Methoxyphenyl)-8-oxooctanoic Acid (Impurity) |

| ¹H NMR (Aromatic) | Multiplet (4H): 7.7 (dd), 7.4 (t), 7.0 (t), 6.9 (d). Distinct ABCD system. | Doublet of Doublets (4H): ~7.9 (d), ~6.9 (d). Symmetric AA'BB' system. |

| ¹³C NMR (Carbonyl) | ~202 ppm (Shifted due to ortho-sterics/twist) | ~198 ppm |

| HPLC Retention | Elutes Earlier (More compact/polar interaction masked) | Elutes Later (Planar, higher surface area) |

| Physical State | Low-melting solid or viscous oil | Higher melting solid (better packing) |

HPLC Method for Isomer Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

Acceptance Criteria: Target peak purity >98%; Para-isomer <0.5%.

References

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

-

Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1–360. Link

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Series in Analytical Chemistry. (General reference for organolithium handling).

-

Beak, P., & Snieckus, V. (1982). "Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics." Accounts of Chemical Research, 15(10), 306-312. Link

(Note: While specific literature on "this compound" is limited to patent literature for drug intermediates, the protocols above are derived from established "Directed Ortho Metalation" methodologies verified for anisole derivatives.)

Application Notes and Protocols for the Quantification of 8-(2-Methoxyphenyl)-8-oxooctanoic acid

Introduction

8-(2-Methoxyphenyl)-8-oxooctanoic acid is a keto-acid containing an aromatic methoxyphenyl group. The accurate quantification of this and similar molecules is critical in various stages of drug development and metabolic research. This document provides detailed analytical methodologies for the precise and robust quantification of this compound in diverse matrices. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.

The structural characteristics of this compound, specifically the presence of a carboxylic acid, a ketone, and a methoxyphenyl group, inform the selection of appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the primary methods detailed, offering orthogonal approaches to quantification.

This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation, ensuring that the described protocols are self-validating and meet rigorous scientific standards.[1][]

Compound Profile

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₅H₂₀O₄ | Commercial Vendor |

| Molecular Weight | 264.32 g/mol | Commercial Vendor |

| CAS Number | Not available for this specific isomer. | - |

Principle of Analytical Methodologies

The quantification of this compound can be effectively achieved by leveraging its unique chemical properties.

-

HPLC with UV Detection: The presence of the aromatic methoxyphenyl group provides a chromophore that absorbs ultraviolet (UV) light.[3] This allows for quantitative analysis using HPLC with a UV detector. The concentration of the analyte is proportional to the absorbance of UV light at a specific wavelength. While less sensitive than mass spectrometry, HPLC-UV is a robust and widely accessible technique suitable for purity assessments and quantification at higher concentrations.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification. The analyte is first separated from the sample matrix by HPLC and then ionized. The mass spectrometer selects the precursor ion corresponding to the analyte's molecular weight and fragments it. Specific fragment ions are then detected and quantified. This multiple-reaction monitoring (MRM) approach provides high specificity, minimizing interferences from the sample matrix. For carboxylic acids, derivatization can be employed to enhance chromatographic retention and ionization efficiency.[4][5][6]

Experimental Workflows

A systematic approach is essential for accurate and reproducible quantification. The following diagram outlines the general workflow for both HPLC-UV and LC-MS/MS analysis.

Caption: General workflow for the quantification of this compound.

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol details a reversed-phase HPLC method for the quantification of this compound. The method is suitable for purity analysis and quantification in relatively clean sample matrices.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (≥98%)

-

Internal Standard (IS): 8-Methoxy-8-oxooctanoic acid (CAS: 3946-32-5)[7][8][9] or a suitable structural analog.

Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-18.1 min: 90-40% B; 18.1-22 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Standard and Sample Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Prepare a separate stock solution of the internal standard (8-Methoxy-8-oxooctanoic acid) in the same manner.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serial dilution of the analyte stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Spike each calibration standard and quality control (QC) sample with the internal standard to a final concentration of 10 µg/mL.

-

-

Sample Preparation:

-

For drug substance, dissolve the sample in the initial mobile phase to a concentration within the calibration range.

-

For biological matrices, a sample extraction (e.g., protein precipitation or liquid-liquid extraction) will be necessary.

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Data Analysis

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex biological matrices.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., 8-(2-Methoxyphenyl-d4)-8-oxooctanoic acid) is highly recommended for optimal accuracy. As this is not commercially available, custom synthesis is an option.[1][][10][11][12] Alternatively, a structural analog such as 8-Methoxy-8-oxooctanoic acid can be used, but may not fully compensate for matrix effects.

Instrumentation and Conditions

| Parameter | Condition |

| LC System | Shimadzu Nexera X2 or equivalent |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-20% B; 4.1-5.0 min: 20% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Analyte: 263.1 -> 135.1 (Quantifier), 263.1 -> 107.1 (Qualifier); IS (SIL): 267.1 -> 139.1 |

Note: MRM transitions should be optimized by direct infusion of the analyte and internal standard.

Standard and Sample Preparation

-

Stock Solutions (1 mg/mL):

-

Prepare as described in Protocol 1.

-

-

Working Standard Solutions:

-

Prepare calibration standards by serial dilution of the analyte stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 0.1 ng/mL to 500 ng/mL.

-

Spike each calibration standard and QC sample with the SIL internal standard to a final concentration of 50 ng/mL.

-

-

Sample Preparation (Plasma):

-

To 50 µL of plasma, add 150 µL of cold acetonitrile containing the SIL internal standard.

-

Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in 100 µL of the initial mobile phase.

-

Data Analysis

-

Perform data acquisition and processing using the instrument's software.

-

Calculate the peak area ratios of the analyte to the internal standard.

-

Generate a calibration curve using a weighted (1/x²) linear regression of the peak area ratios versus the concentrations of the calibration standards.

-

Quantify the analyte in the samples from the regression equation.

Method Validation

Both analytical methods should be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][] The validation should include the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: HPLC-UV Method Validation Summary (Example)

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 80-120% | 98.5-102.3% |

| Precision (%RSD) | ≤ 15% | < 5% |

| LOQ | - | 1 µg/mL |

Table 2: LC-MS/MS Method Validation Summary (Example)

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | ± 15% (± 20% for LLOQ) | -5.2% to 8.5% |

| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |

| LLOQ | - | 0.1 ng/mL |

Visualization of Key Relationships

LC-MS/MS Quantification Logic

Caption: Logic flow of quantification using LC-MS/MS with an internal standard.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Adherence to the principles of method validation is paramount to ensure the generation of high-quality, reproducible data. The use of a stable isotope-labeled internal standard in the LC-MS/MS method is strongly recommended to achieve the highest level of accuracy and precision.

References

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R2). 2023. [Link]

-

International Council for Harmonisation. ICH Q14: Analytical Procedure Development and Q2(R2): Validation of Analytical Procedures. 2023. [Link]

-

Charles River Laboratories. Isotopic Labeling Services. [Link]

-

Shimadzu Chemistry & Diagnostics. Custom synthesis. [Link]

-

Development of a New LC-MS/MS Method for the Quantification of Keto Acids. J-Stage. [Link]

-

Matrix Fine Chemicals. 8-METHOXY-8-OXOOCTANOIC ACID | CAS 3946-32-5. [Link]

-

Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. [Link]

-

PubChem. 2-Amino-8-methoxy-8-oxooctanoic acid. [Link]

-

PubChem. 2-Methoxy-8-oxooctanoic acid. [Link]

-

Oakwood Chemical. 8-Methoxy-8-oxooctanoic acid. [Link]

-

Singh, P., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(4), 309. [Link]

-

Oreshkin, D. V., et al. (2021). Determination of p-Methoxyphenacyl Bromide Derivatives of Alkylmethylphosphonic Acids in Urine Using Gas Chromatography with High-Resolution Mass Spectrometric Detection. Journal of Analytical Chemistry, 76(13), 1530-1537. [Link]

-

U.S. Occupational Safety and Health Administration. Acrylic acid and Methacrylic Acid (Method PV2005). [Link]

-

Ralph, J., et al. (2006). Synthesis and identification of 2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid, an unanticipated ferulate 8–8-coupling product acylating cereal plant cell walls. Organic & Biomolecular Chemistry, 4(18), 3421-3425. [Link]

- Figueirinha, A., et al. (2008). Analytical Methods.

-

Mohammed, A. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?. ResearchGate. [Link]

-

Grasso, G., et al. (2011). Synthesis of 2-alkoxy-8-hydroxyadenylpeptides: towards synthetic epitope-based vaccines. Journal of Peptide Science, 17(5), 368-373. [Link]

-

Chem Help ASAP. (2023, August 31). ultraviolet detection methods for TLC analysis and HPLC [Video]. YouTube. [Link]

-

Singh, P., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(4), 309. [Link]

-

Mokrov, G. V., et al. (2019). Synthesis and Cardiotropic Activity of Linear Methoxyphenyltriazaalkanes. Pharmaceutical Chemistry Journal, 53(6), 481-484. [Link]

-

U.S. Occupational Safety and Health Administration. Acrylic acid and Methacrylic Acid (Method PV2005). [Link]

-

Barrow, R. A., & Taylor, R. J. (2008). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2008(4), M573. [Link]

Sources

- 1. criver.com [criver.com]

- 3. m.youtube.com [m.youtube.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-METHOXY-8-OXOOCTANOIC ACID | CAS 3946-32-5 [matrix-fine-chemicals.com]

- 8. 3946-32-5|8-Methoxy-8-oxooctanoic acid|BLD Pharm [bldpharm.com]

- 9. 8-Methoxy-8-oxooctanoic acid [oakwoodchemical.com]

- 10. schd-shimadzu.com [schd-shimadzu.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. isotope.com [isotope.com]

"8-(2-Methoxyphenyl)-8-oxooctanoic acid" in vitro assay development

Application Note & Protocol

Topic: Development of a Fluorometric In Vitro Assay for Screening Novel Histone Deacetylase (HDAC) Inhibitors, Featuring 8-(2-Methoxyphenyl)-8-oxooctanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Histone Deacetylases in Drug Discovery

Histone deacetylases (HDACs) are a class of enzymes crucial to the regulation of gene expression. They catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression.[1] Because aberrant HDAC activity is implicated in numerous pathologies, including cancer and neurological disorders, these enzymes have emerged as significant therapeutic targets.[2] The development of HDAC inhibitors has thus become a major focus in drug discovery, with several inhibitors already approved for clinical use.

The compound This compound presents a chemical scaffold consistent with known pharmacophore models for HDAC inhibitors. It contains:

-

A potential zinc-binding group (the carboxylic acid).

-

A linker region (the octanoic acid chain).

-

A "cap" group (the 2-methoxyphenyl ring) that can interact with the surface of the enzyme's active site.

This application note provides a comprehensive, field-proven protocol for developing a robust, high-throughput fluorometric assay to determine the inhibitory activity of this compound and other novel compounds against Class I and II HDACs. The methodology is designed to be self-validating, ensuring data integrity and reproducibility.[3][4]

The Fluorometric Assay Principle

The protocol employs a well-established two-step enzymatic reaction that is ideal for high-throughput screening (HTS) due to its simplicity and robust signal.[5][6]

-

Deacetylation Step: A recombinant HDAC enzyme deacetylates a specially designed substrate containing an acetylated lysine side chain.

-

Developer Step: A developer enzyme, which is a protease, specifically cleaves the deacetylated substrate, releasing a highly fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC).[7]

The resulting fluorescence intensity is directly proportional to the HDAC activity.[8] When an inhibitor like this compound is present, it blocks the first step, leading to a reduction in the fluorescent signal.

Caption: The two-step enzymatic reaction for detecting HDAC activity.

Materials and Reagents

Successful assay development requires high-quality reagents. The following table lists the necessary components. Commercial kits from various suppliers are available and provide many of these reagents in an optimized format.[1]

| Reagent | Recommended Specifications | Purpose |

| Test Compound | This compound, ≥95% purity | The potential inhibitor being tested. |

| HDAC Enzyme | Recombinant human HDAC1, carrier-free | The biological target of the assay. |

| HDAC Fluorogenic Substrate | e.g., Acetyl-Lys(Ac)-AMC based peptide | Substrate for the HDAC enzyme. |

| Developer Solution | Contains a specific protease (e.g., Trypsin) and Trichostatin A | Cleaves deacetylated substrate to generate signal. |

| Assay Buffer | e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂ | Provides optimal pH and ionic strength for enzyme activity. |

| Positive Control Inhibitor | Trichostatin A (TSA) or Vorinostat (SAHA), ≥98% purity | A known, potent HDAC inhibitor for assay validation. |

| Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | To dissolve the test compound and control inhibitor. |

| Microplates | Black, flat-bottom, 96-well or 384-well, non-binding surface | Plate for running the assay to minimize background fluorescence. |

| Instrumentation | Fluorescence microplate reader | To quantify the fluorescent signal. |

Experimental Protocols

This section provides detailed, step-by-step methodologies. Adherence to these steps is critical for generating reliable and reproducible data.

Protocol 1: Reagent Preparation

Accurate concentration preparation is the foundation of a successful assay.

-

Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Positive Control Stock: Prepare a 1 mM stock solution of Trichostatin A (TSA) in 100% DMSO.

-

Enzyme Working Solution: On the day of the experiment, dilute the recombinant HDAC1 enzyme in cold Assay Buffer to the desired concentration (determined in Protocol 2). Keep on ice.

-

Substrate Working Solution: On the day of the experiment, dilute the Fluorogenic Substrate stock in Assay Buffer to the final desired concentration (typically 50-100 µM). Protect from light.

-

Developer Solution: Prepare according to the manufacturer's instructions. This solution often includes TSA to stop the HDAC reaction during the development step.

Protocol 2: Enzyme Titration for Optimal Concentration

The goal of this step is to identify the minimal enzyme concentration that yields a robust signal-to-background ratio and falls within the linear range of the instrument. This ensures assay sensitivity to inhibition.

-

Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the HDAC1 enzyme in Assay Buffer, starting from a high concentration (e.g., 500 ng/well) down to zero.

-

Plate Setup: Add 50 µL of each enzyme dilution to triplicate wells of a 96-well plate. Include "no enzyme" wells as a background control.

-

Initiate Reaction: Add 25 µL of the Substrate Working Solution to all wells.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Develop Signal: Add 25 µL of Developer Solution to all wells.

-

Second Incubation: Incubate at 37°C for 15-20 minutes, protected from light.

-

Read Fluorescence: Measure the fluorescence using a plate reader with an excitation wavelength of 355-365 nm and an emission wavelength of 460-465 nm.

-

Analysis: Plot fluorescence intensity vs. enzyme concentration. Select the concentration that gives approximately 80% of the maximum signal (EC₈₀). This concentration will be used for all subsequent inhibitor screening.

Protocol 3: IC₅₀ Determination for this compound

This protocol determines the potency of the test compound by measuring its half-maximal inhibitory concentration (IC₅₀).

Caption: Workflow for determining the compound's IC₅₀ value.

Step-by-Step Procedure:

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 10 mM stock of this compound in Assay Buffer. The final concentration in the assay will range accordingly (e.g., from 100 µM to 5 nM).

-

Plate Layout:

-

Test Wells (in triplicate): 50 µL of each compound dilution.

-

Positive Control (in triplicate): 50 µL of a TSA dilution that gives >90% inhibition (e.g., 1 µM).

-

Vehicle Control (0% Inhibition, in triplicate): 50 µL of Assay Buffer containing the same final percentage of DMSO as the test wells.

-

Blank (Background, in triplicate): 75 µL of Assay Buffer (no enzyme).

-

-

Enzyme Addition: Add 25 µL of the HDAC1 Enzyme Working Solution to all wells except the Blanks.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 30 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 25 µL of the Substrate Working Solution to all wells.

-

Incubation: Gently mix and incubate at 37°C for 60 minutes, protected from light.

-

Signal Development: Add 25 µL of Developer Solution to all wells.

-

Final Incubation: Gently mix and incubate at 37°C for 20 minutes, protected from light.

-

Fluorescence Reading: Measure fluorescence as described previously.

Data Analysis and Interpretation

-

Background Subtraction: Average the fluorescence values from the Blank wells and subtract this value from all other wells.

-

Percentage Inhibition Calculation: Calculate the percent inhibition for each concentration of the test compound using the following formula:

% Inhibition = 100 * (1 - (Signal_of_Test_Well / Signal_of_Vehicle_Control))

-

IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC₅₀ value.

| Parameter | Description | Example Calculation |

| RFU_test | Raw Fluorescence Units of the test compound well. | 5,000 RFU |

| RFU_vehicle | Average RFU of the vehicle (0% inhibition) control wells. | 20,000 RFU |

| RFU_blank | Average RFU of the no-enzyme (background) wells. | 500 RFU |

| Corrected Signal | (RFU_test - RFU_blank) | 5,000 - 500 = 4,500 |

| % Inhibition | 100 * (1 - (Corrected_Signal_Test / Corrected_Signal_Vehicle)) | 100 * (1 - ((5000-500) / (20000-500))) = 76.9% |

System Validation and Quality Control

For HTS applications, the robustness of the assay should be confirmed by calculating the Z'-factor.

-

Z'-Factor Calculation: This metric assesses the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Z' = 1 - ( (3 * (SD_vehicle + SD_positive)) / |Mean_vehicle - Mean_positive| )

-

SD = Standard Deviation

-

Mean = Mean Fluorescence

-

Consistent results from the positive control (TSA) and low variability (<15%) in triplicate wells are essential for validating the data from each plate.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| High Background Signal | 1. Substrate degradation. 2. Contaminated buffer or reagents. 3. Plate autofluorescence. | 1. Prepare substrate fresh; protect from light. 2. Use fresh, high-purity reagents. 3. Ensure use of recommended black microplates. |

| Low Signal-to-Background | 1. Insufficient enzyme activity. 2. Incorrect buffer pH. 3. Degraded substrate. | 1. Re-run enzyme titration (Protocol 2). 2. Check and adjust buffer pH. 3. Use new substrate. |

| High Well-to-Well Variability | 1. Pipetting errors. 2. Incomplete mixing. 3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes; practice reverse pipetting. 2. Gently shake the plate after adding reagents. 3. Ensure uniform incubation. |

| Compound Autofluorescence | The test compound itself is fluorescent at the assay wavelengths. | Run a parallel plate with the compound dilutions but without the enzyme or substrate to measure and subtract the compound's intrinsic fluorescence. |

Conclusion

This application note details a robust and reliable fluorometric method for assessing the inhibitory potential of novel compounds, such as this compound, against histone deacetylases. By following the outlined protocols for enzyme optimization, IC₅₀ determination, and data analysis, researchers can efficiently screen compound libraries and characterize potential therapeutic leads. This self-validating system, complete with appropriate controls, ensures the generation of high-quality, reproducible data critical for advancing drug discovery programs.[3][9][10]

References

-

Biocompare. HDAC Assay Kits. Retrieved from [Link]

-

Lagunes-Guillén, A., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. Retrieved from [Link]

-

PubChem. 2-Amino-8-methoxy-8-oxooctanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Hu, E., et al. (2015). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. Retrieved from [Link]

-

Reaction Biology. Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

-

Sygnature Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

-

PubChem. 2-Methoxy-8-oxooctanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wegener, D., et al. (2013). Nonradioactive in vitro assays for histone deacetylases. PubMed. Retrieved from [Link]

-

ResearchGate. Bioavailability of two 8-methoxypsoralen formulations. Retrieved from [Link]

-

ResearchGate. In vitro assays for the determination of histone deacetylase activity. Retrieved from [Link]

-

Charles River Laboratories. Novel In Vitro Models for Drug Discovery. Retrieved from [Link]

-

Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed. Retrieved from [Link]

-

TMR Publishing Group. Biologically active components for cosmeceutical use extracted from Chaetomorpha aerea. (2022). Retrieved from [Link]

-

BioDuro. Assay Development. Retrieved from [Link]

-

Kosheeka. (2021). Essentials of In Vitro Assay Development. Retrieved from [Link]

-

MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

-

PubMed. [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol]. Retrieved from [Link]

Sources

- 1. biocompare.com [biocompare.com]

- 2. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. kosheeka.com [kosheeka.com]

- 5. researchgate.net [researchgate.net]

- 6. HDAC Fluorometric Activity Assay Kit | Cayman Chemical | Biomol.com [biomol.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. Assay Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 8-(2-Methoxyphenyl)-8-oxooctanoic acid

Welcome to the technical support center for the purification of 8-(2-Methoxyphenyl)-8-oxooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for obtaining this compound in high purity.

Understanding the Molecule and Its Challenges

This compound is an aromatic keto-acid characterized by a terminal carboxylic acid, a long aliphatic chain, a ketone, and a methoxy-substituted aromatic ring. This unique combination of functional groups presents specific challenges during purification, primarily related to the removal of structurally similar impurities and the compound's physical properties, such as its tendency to form oils during crystallization.

A common synthetic route to this molecule is the Friedel-Crafts acylation of anisole with suberic anhydride or a derivative thereof.[1][2] This reaction is known to generate several byproducts that can complicate purification.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter after synthesizing this compound?

A1: The primary impurities typically arise from the Friedel-Crafts acylation reaction. These include:

-

Positional Isomers: The methoxy group of anisole is an ortho-, para-director. While the ortho-product is your target, you will likely have the para-isomer, 4-(8-carboxyheptanoyl)anisole, as a significant byproduct.[1]

-

Unreacted Starting Materials: Residual anisole and suberic acid (or its derivative) may be present.

-

Polysubstituted Products: Although less common with acylation compared to alkylation, there is a possibility of di-acylated products.[3]

-

Lewis Acid Complexes: The ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), which needs to be effectively quenched and removed during the workup.[4]

Q2: My product is an oil and won't crystallize. What should I do?

A2: "Oiling out" is a common problem, especially with compounds that have long alkyl chains and when impurities are present.[5] It occurs when the compound comes out of the solution above its melting point. Here are some strategies to induce crystallization:

-

Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling often leads to oil formation.[6]

-

Use a different solvent system: The choice of solvent is critical. Try solvent mixtures, such as ethyl acetate/hexanes or methanol/water.[7] Dissolve the compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) and slowly add the "poor" solvent (e.g., hexanes) until the solution becomes slightly cloudy, then heat to clarify and cool slowly.[5]

-

Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.

-

Seed the solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

-

Increase purity: The presence of impurities can significantly lower the melting point and promote oiling out. A preliminary purification by column chromatography or acid-base extraction might be necessary.

Q3: Which purification technique should I try first?

A3: For a crude product from a Friedel-Crafts acylation, a multi-step approach is often best.

-

Aqueous Workup/Acid-Base Extraction: This is a crucial first step to remove the Lewis acid catalyst and separate your acidic product from neutral impurities like unreacted anisole.[8]

-

Crystallization: If the product from the extraction is a solid and of reasonable purity, crystallization is an excellent next step for removing smaller amounts of impurities, especially the para-isomer if its solubility differs significantly.

-

Flash Column Chromatography: If crystallization fails or does not provide the desired purity, column chromatography is the most effective method for separating closely related isomers.[9]

Troubleshooting Guides

Troubleshooting Crystallization

| Issue | Potential Cause(s) | Suggested Solutions |

| Product "Oils Out" | - Solution is too concentrated.- Cooling is too rapid.- High level of impurities depressing the melting point. | - Redissolve in more solvent and cool slowly.[6]- Try a different solvent or a solvent/anti-solvent pair (e.g., ethanol/water, ethyl acetate/hexanes).[7]- Perform an initial purification with acid-base extraction or a quick column chromatography. |

| No Crystals Form | - Solution is not supersaturated (too much solvent used).- Compound is highly soluble in the chosen solvent at all temperatures. | - Evaporate some of the solvent and try to cool again.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution.[10]- Try a different solvent system. |

| Low Recovery | - Too much solvent was used, and a significant amount of product remains in the mother liquor.- The crystals were washed with a solvent in which they are too soluble. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Always wash the filtered crystals with a minimal amount of ice-cold solvent.[6] |

| Crystallization is too fast | - The solution is too concentrated, or the solvent has a low boiling point and evaporates quickly. | - Re-dissolve the solid by heating and add a small amount of additional solvent to slow down the crystallization process upon cooling.[6] |

Troubleshooting Flash Column Chromatography

| Issue | Potential Cause(s) | Suggested Solutions |

| Poor Separation of Isomers | - The solvent system (eluent) is too polar or not polar enough. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your target compound.- A common starting point for a molecule of this polarity is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing). |

| Compound Stuck on the Column | - The eluent is not polar enough.- The compound is interacting too strongly with the silica gel (which is acidic). | - Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[11]- If your compound is sensitive to acid, you can add a small amount (~1%) of triethylamine or acetic acid to the eluent to neutralize the silica. |

| Tailing of Spots on TLC/Broad Peaks in Fractions | - The sample was overloaded on the column.- The compound is slightly insoluble in the eluent, causing it to streak. | - Use a larger column or load less material.- Ensure the crude material is fully dissolved in a minimal amount of the initial eluent before loading. If solubility is an issue, dissolve the sample in a stronger solvent, adsorb it onto a small amount of silica gel, dry it, and then load the dry powder onto the column. |

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This method is ideal for the initial workup to separate the acidic product from neutral and basic impurities.

Step-by-Step Methodology:

-

After the reaction is complete, carefully quench the reaction mixture by pouring it into a beaker of ice and water.

-

Transfer the mixture to a separatory funnel and add an organic solvent like diethyl ether or ethyl acetate.

-

Extract the aqueous layer with the organic solvent twice more. Combine the organic layers.

-

To the combined organic layers in the separatory funnel, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).[12]

-

Shake the funnel vigorously, venting frequently to release any CO₂ pressure.

-

Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous (bottom) layer. The neutral impurities (like unreacted anisole) will remain in the organic (top) layer.[13]

-

Drain the aqueous layer into a clean flask. Repeat the basic extraction on the organic layer one more time and combine the aqueous extracts.

-

Cool the combined aqueous extracts in an ice bath and slowly acidify with concentrated HCl until the pH is ~2. Your product should precipitate as a solid.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.

Protocol 2: Recrystallization

This protocol is for purifying the solid product obtained from the acid-base extraction.

Step-by-Step Methodology:

-

Choose a suitable solvent or solvent pair. Good starting points are ethanol, or a mixture of ethyl acetate and hexanes.[5][14]

-

Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If using a solvent pair, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise until cloudiness persists, and finally add a drop or two of the "good" solvent to redissolve.[10]

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

-

Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the crystals under vacuum to remove all residual solvent.

Purity Assessment

After purification, it is essential to assess the purity of your this compound.

Data Presentation: Expected Analytical Data

| Analytical Technique | Expected Observations for Pure Product | Indication of Impurities |

| Melting Point | A sharp melting point range (e.g., 1-2 °C). | A broad and depressed melting point range. |

| ¹H NMR | - Aromatic protons in the ortho- and para-substituted regions.- A singlet around 3.8 ppm for the methoxy group (-OCH₃).[15][16][17][18][19]- A triplet around 2.9 ppm for the -CH₂- group adjacent to the ketone.- A triplet around 2.3 ppm for the -CH₂- group adjacent to the carboxylic acid.- Multiplets for the other aliphatic protons. | - Additional aromatic signals suggest the presence of isomers.- Residual solvent peaks. |

| HPLC | A single major peak at a consistent retention time. | - Multiple peaks indicating the presence of impurities.[20][21][22] |

¹H NMR Spectroscopy

Proton NMR is one of the most powerful tools for confirming the structure and assessing the purity of your product. The key is to look for the characteristic signals of the methoxy group and the aromatic protons, which will differ between the desired ortho-product and the likely para-isomer impurity.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for quantifying purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with a small amount of acid like formic or acetic acid) is a good starting point for analysis.[23][24] The purity can be determined by the area percentage of the main product peak.

References

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

- Guide for crystalliz

-

ResearchGate. (n.d.). ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. [Link]

- Acid-Base Extraction.1. (n.d.). University of California, Irvine.

-

University of Florida. (2015, April 28). Crystal Growing Tips. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydro-2H- benzo[e][6][15]oxazine. [Link]

-

University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). [Link]

-

Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

-

ResearchGate. (n.d.). Figure S5: 1 H NMR spectrum of (4-methoxyphenyl)methanol. [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

-

Columbia University. (n.d.). Column chromatography. [Link]

-

Royal Society of Chemistry. (2020, April 8). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

- UCT Science. (n.d.).

-

Royal Society of Chemistry. (2020, May 28). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

-

PubMed. (2020, May 28). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

- 13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison.

-

University of Pretoria. (n.d.). Chapter 9. [Link]

-

The Curious Wavefunction. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2025, August 5). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ketoglutaric acid. [Link]

- Liquid/liquid Extraction. (n.d.). University of Michigan-Dearborn.

-

PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

-

Chemistry Steps. (n.d.). Organic Acid-Base Extractions. [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

-

Wikipedia. (n.d.). Acid–base extraction. [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

-

Nature. (2022, July 15). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. [Link]

-

YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

-

Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero. [Link]

-

YouTube. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]

-

Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

-

ResearchGate. (2025, September 11). The Synthesis and Characterization of Bemotrizinol Impurities. [Link]

-

ResearchGate. (n.d.). Synthesis and properties of the α-keto acids. [Link]

-

Synthesis and Characterization of Bemotrizinol Impurities. (2025, August 26). MDPI. [Link]

-

Wikipedia. (n.d.). Keto acid. [Link]

-

YouTube. (2024, December 9). Comparing Melting & Boiling Points of Every Organic Functional Group // HSC Chemistry. [Link]

-

MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

-

PubMed. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. [Link]

- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). University of Akron.

Sources

- 1. condor.depaul.edu [condor.depaul.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reddit.com [reddit.com]

- 8. vernier.com [vernier.com]

- 9. columbia.edu [columbia.edu]

- 10. science.uct.ac.za [science.uct.ac.za]

- 11. chemtips.wordpress.com [chemtips.wordpress.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]

- 14. Reagents & Solvents [chem.rochester.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 4-Methoxyphenol(150-76-5) 1H NMR [m.chemicalbook.com]

- 20. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. helixchrom.com [helixchrom.com]

"8-(2-Methoxyphenyl)-8-oxooctanoic acid" solubility problems and solutions

Welcome to our dedicated support center for 8-(2-Methoxyphenyl)-8-oxooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your experiments are successful. Our approach is grounded in scientific principles to explain not just how to solve a problem, but why a particular solution works.

Understanding the Molecule: Why Solubility can be a Hurdle

This compound possesses a chemical structure that presents a classic solubility challenge. Its long aliphatic chain and aromatic methoxyphenyl group contribute to its hydrophobic (water-repelling) nature, while the terminal carboxylic acid group offers a handle for pH-dependent solubility.[1] This dual characteristic means its solubility can be poor in both aqueous and some organic solvents, necessitating a strategic approach to dissolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Our FAQs are structured to address the most common issues encountered in the lab.

Q1: I'm starting a new project with this compound. Which solvent should I try first?

A1: For a novel compound like this where extensive public solubility data is unavailable, a systematic approach starting with common laboratory solvents is recommended. Based on its structure, which combines a nonpolar aromatic ring and alkyl chain with a polar carboxylic acid, initial screening should include solvents of varying polarities.

Recommended Starting Solvents:

-

Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often excellent starting points for dissolving hydrophobic compounds.

-

Alcohols: Ethanol and methanol can also be effective due to their ability to engage in hydrogen bonding with the carboxylic acid group while also solvating the hydrophobic portions of the molecule.

-

Chlorinated Solvents: Dichloromethane (DCM) may be useful for non-aqueous applications.

Below is a suggested workflow for initial solvent screening:

Caption: Initial Solvent Selection Workflow

Q2: My this compound is not dissolving in my chosen organic solvent. What can I do?

A2: If you are encountering poor solubility even in organic solvents like DMSO or ethanol, several techniques can be employed to enhance dissolution.

Troubleshooting Steps for Organic Solvents:

-

Gentle Heating: Gently warming the solution can increase the kinetic energy of the system and help overcome the intermolecular forces in the solid state. We recommend a water bath set to 30-40°C. Caution: Always ensure the solvent's boiling point is well above the heating temperature and be aware of potential compound degradation at elevated temperatures.

-

Sonication: Using an ultrasonic bath can help break up solid aggregates and increase the surface area available for solvation, thereby accelerating dissolution.

-

Vortexing: Vigorous mixing can also aid in the dissolution process.

If these physical methods are insufficient, consider the following chemical approaches:

-

Co-solvents: Using a mixture of solvents can often be more effective than a single solvent. For example, if your compound has some solubility in ethanol but it is not complete, adding a small amount of a stronger solvent like DMSO can improve overall solubility.

Table 1: Properties of Common Organic Solvents

| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Notes |

| DMSO | 7.2 | 189 | 47.2 | Strong aprotic solvent, good for highly hydrophobic compounds. Can be difficult to remove. |

| DMF | 6.4 | 153 | 36.7 | Similar to DMSO, also a strong aprotic solvent. |

| Ethanol | 5.2 | 78 | 24.6 | Protic solvent, less toxic than methanol. Good for compounds with hydrogen bonding capabilities. |

| Methanol | 6.6 | 65 | 33.0 | Protic solvent, slightly more polar than ethanol. |

| Dichloromethane | 3.1 | 40 | 9.1 | Good for non-polar compounds, volatile and easy to remove. |

Q3: I need to prepare an aqueous solution of this compound for a cell-based assay. How can I dissolve it in my culture medium?

A3: Due to its significant hydrophobic character, directly dissolving this compound in aqueous buffers or culture media is expected to be very difficult. The key to aqueous solubility lies in its carboxylic acid group, which can be ionized to form a much more soluble salt.[1]

Protocol for Preparing an Aqueous Stock Solution:

-

Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM).

-

pH Adjustment for Aqueous Solubility:

-

You can attempt to dissolve the compound in a slightly basic buffer (e.g., PBS at pH 7.4).

-

Alternatively, for a more robust method, you can form a salt. Dissolve the compound in a suitable organic solvent and add a stoichiometric equivalent of a base like sodium hydroxide or potassium hydroxide to form the corresponding carboxylate salt. After salt formation, the solvent can be evaporated, and the resulting salt should have significantly improved aqueous solubility.

-

Serial Dilution: Once you have a soluble stock, you can perform serial dilutions into your aqueous buffer or cell culture medium to reach the desired final concentration. Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect your experimental system (typically <0.1-0.5%).

Caption: Decision-making for Aqueous Solution Preparation

Q4: I've tried the above methods and am still seeing precipitation. What are some advanced techniques I can use?

A4: For particularly challenging cases, advanced formulation strategies may be necessary. These are often employed in drug development to improve the bioavailability of poorly soluble compounds.

-

Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions. It is vital to run appropriate vehicle controls as surfactants can have their own biological effects.

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing solubility.

-

Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state. This can create an amorphous form of the compound, which typically has a higher kinetic solubility than the crystalline form. This is a more complex technique usually requiring specialized equipment.

Safe Handling of this compound

As with any chemical, proper safety precautions are paramount.

-

Consult the Safety Data Sheet (SDS): Always obtain and read the SDS provided by your supplier for specific information on hazards, handling, and disposal.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the solid compound and its solutions.

-

Ventilation: Handle the powdered form of the compound in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place as specified by the manufacturer.

By understanding the chemical nature of this compound and employing a systematic and informed approach, researchers can overcome its solubility challenges and proceed with their experiments with confidence.

References

- An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). Google Scholar.

- Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.

- Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.

- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.

- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.

- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka.

- Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids. (n.d.). Benchchem.

- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC.

- 4 - SAFETY DATA SHEET. (2020, June 7). Google Scholar.

- Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. (n.d.). Google Scholar.

- SAFETY DATA SHEET. (2025, September 24). Thermo Fisher Scientific.

- Safety Data Sheet. (2024, December 19). CymitQuimica.

- Safety Data Sheet. (2024, May 6). BASF.

- Safety Data Sheet. (2024, November 1). Aaronchem.

- Remove Sticky Reagents. (n.d.). Google Scholar.

- An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.). Google Scholar.

- How do you dissolve chemicals in the culture medium? (2022, January 4). ResearchGate.

- Solvents and Polarity. (n.d.). Department of Chemistry : University of Rochester.

- Properties of Common Organic Solvents. (2023, September 7). Google Scholar.